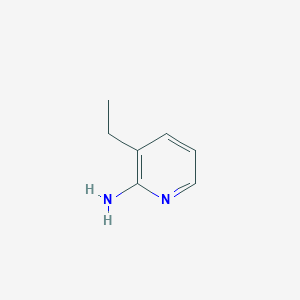

3-Ethylpyridin-2-amine

Vue d'ensemble

Description

3-Ethylpyridin-2-amine (3-EP) is an organic compound with a pyridine ring and an amine group. It is a colorless, crystalline solid with a melting point of 64-65 °C and a boiling point of 145-146 °C. 3-EP is an important building block in organic synthesis and is used in a wide range of applications.

Applications De Recherche Scientifique

Application 1: Synthesis of N-(pyridin-2-yl)amides

- Summary of the Application: N-(pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridine . These compounds have significant biological and therapeutic value and serve as pharmacophores for many molecules .

- Methods of Application or Experimental Procedures: The synthesis involves a reaction in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

- Results or Outcomes: The result of this process is the formation of N-(pyridin-2-yl)amides .

Application 2: Synthesis of 3-bromoimidazo[1,2-a]pyridines

- Summary of the Application: 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine . These compounds have varied medicinal applications .

- Methods of Application or Experimental Procedures: The synthesis involves a one-pot tandem cyclization/bromination in ethyl acetate when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .

- Results or Outcomes: The result of this process is the formation of 3-bromoimidazo[1,2-a]pyridines .

Application 3: Photophysical Behavior Study

- Summary of the Application: The photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py), an organic molecule, is studied . This molecule exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

- Methods of Application or Experimental Procedures: The study involves the use of steady state, time resolved, and ultrafast spectroscopies .

- Results or Outcomes: The results provide insights into the rich photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine .

Application 4: Synthesis of Various Organic Compounds

- Summary of the Application: 3-Ethylpyridin-2-amine is used as a building block in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .

- Results or Outcomes: The outcomes would be the successful synthesis of the desired organic compounds .

Propriétés

IUPAC Name |

3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAZAHLROWIQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453301 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpyridin-2-amine | |

CAS RN |

42753-67-3 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)